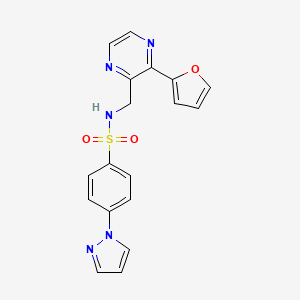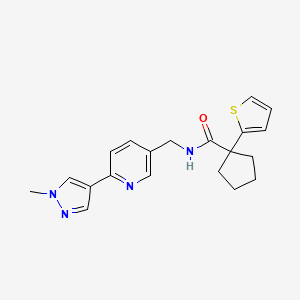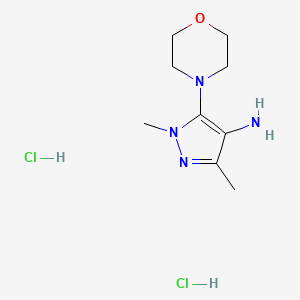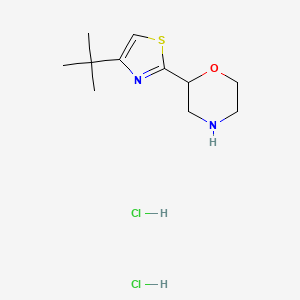
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
説明
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H18Cl2N4O2 and its molecular weight is 453.32. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymorphism and Solubility Enhancement
- A study by Yano et al. (1996) explored the polymorphs of a closely related compound, focusing on solubility and bioavailability. They identified two crystalline forms and an amorphous form, demonstrating solubility enhancement through solid dispersion and wet grinding methods, which improved bioavailability in dogs (Yano et al., 1996).
Potential Anticancer Agents
- Gaudreault et al. (1988) synthesized derivatives of 1-aryl-3-(2-chloroethyl) ureas, closely related to your compound, and evaluated their cytotoxicity on human adenocarcinoma cells in vitro. They found that some derivatives were as cytotoxic as known anticancer agents, highlighting the potential of these compounds in cancer research (Gaudreault et al., 1988).
Antitumor Activities of Derivatives
- Ling et al. (2008) synthesized novel derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea and confirmed their structures. These compounds showed promising antitumor activities, suggesting their relevance in oncology research (Ling et al., 2008).
Cytokinin Activity in Agriculture
- Takahashi et al. (1978) synthesized N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in tobacco callus bioassay. One of these derivatives showed high activity, indicating potential applications in agriculture and plant biology (Takahashi et al., 1978).
Insecticidal Properties
- Mulder and Gijswijt (1973) studied the insecticidal activity of related compounds, demonstrating a novel mode of action involving interference with cuticle deposition in insects, highlighting their potential in pest control (Mulder & Gijswijt, 1973).
Stability and Absorption in Pharmaceutical Formulations
- Another study by Yano et al. (1996) investigated the stability and absorption of colloidal particles formed from a solid dispersion system containing a related compound, indicating its potential in improving drug delivery and formulation stability (Yano et al., 1996).
Antimicrobial Activities
- Patel and Shaikh (2011) synthesized derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea and evaluated their antimicrobial activities. Some compounds showed good activity compared to standard drugs, suggesting their potential in antimicrobial research (Patel & Shaikh, 2011).
Nonlinear Optical Applications
- Shkir et al. (2022) studied a novel 1,5-benzodiazepin derivative and its derivatives, including those with chlorine substituents, for nonlinear optical applications. Their findings suggest potential use in optoelectronics and materials science (Shkir et al., 2022).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-15-11-12-17(24)18(25)13-15/h2-13,21H,1H3,(H2,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXCSPGUAUTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)




![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)
![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)
![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)


![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)